5-Hydroxy-2-methylpyridine 1-oxide

Description

The exact mass of the compound 5-Hydroxy-2-methylpyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115196. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Hydroxy-2-methylpyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-methylpyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

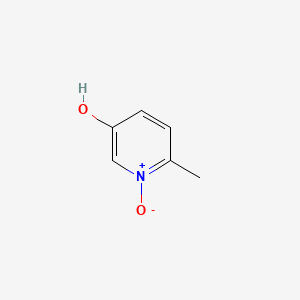

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1-oxidopyridin-1-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5-2-3-6(8)4-7(5)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFESWJXQFMZDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24207-00-9 | |

| Record name | 3-Pyridinol, 6-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24207-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC115196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxy-2-methylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxy-2-methylpyridine 1-oxide

Abstract

5-Hydroxy-2-methylpyridine 1-oxide (CAS No. 24207-00-9) is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] The presence of three distinct functional moieties—the pyridine N-oxide, a phenolic hydroxyl group, and a methyl group—endows this molecule with a unique and versatile reactivity profile. The N-oxide group, in particular, fundamentally alters the electronic characteristics of the pyridine ring compared to its parent pyridine, enhancing its utility as a synthetic intermediate.[3][4] This guide provides a comprehensive exploration of the chemical properties of 5-Hydroxy-2-methylpyridine 1-oxide, covering its synthesis, structural characteristics, key reactive pathways, and applications for professionals in research and drug development.

Physicochemical and Structural Characteristics

5-Hydroxy-2-methylpyridine 1-oxide is a derivative of pyridine N-oxide, where the nitrogen atom is oxidized, and the ring is further substituted with hydroxyl and methyl groups.[1][3] This structure results in a polar, often crystalline solid.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 24207-00-9 | [1][2][5] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Synonyms | 3-Hydroxy-6-methylpyridine 1-oxide, 6-methylpyridin-3-ol 1-oxide | [1] |

| InChI Key | RFESWJXQFMZDBQ-UHFFFAOYSA-N | [1] |

Tautomerism

A critical chemical feature of hydroxypyridines is their capacity for tautomerism. For 5-Hydroxy-2-methylpyridine 1-oxide, an equilibrium can exist between the hydroxy form and its corresponding pyridone tautomer. While 2- and 4-hydroxypyridines predominantly exist as pyridones, the 3-hydroxy (and by extension, 5-hydroxy) isomers typically favor the phenolic form.[6] However, the specific equilibrium in different solvents and states can influence reactivity.

Caption: Tautomeric equilibrium of the core hydroxypyridine structure.

Synthesis and Spectroscopic Characterization

The most direct and common synthesis of pyridine N-oxides involves the oxidation of the corresponding pyridine.[7][8] This approach is highly effective for 5-Hydroxy-2-methylpyridine 1-oxide.

General Synthesis Protocol: N-Oxidation

The oxidation of the nitrogen atom in the pyridine ring is a well-established transformation. The choice of oxidant is critical for achieving high yield and selectivity, especially with an electron-donating hydroxyl group present on the ring. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are standard reagents for this purpose.[3][8]

Workflow: Synthesis via N-Oxidation

Sources

- 1. 5-Hydroxy-2-methylpyridine 1-oxide | CymitQuimica [cymitquimica.com]

- 2. 5-Hydroxy-2-methylpyridine 1-oxide | CAS 24207-00-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-hydroxy-2-methylpyridine 1-oxide CAS#: 24207-00-9 [m.chemicalbook.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 8. arkat-usa.org [arkat-usa.org]

5-Hydroxy-2-methylpyridine 1-oxide structure and synthesis.

An In-Depth Technical Guide to 5-Hydroxy-2-methylpyridine 1-oxide

Abstract

5-Hydroxy-2-methylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The introduction of the N-oxide functionality to the 5-hydroxy-2-methylpyridine scaffold profoundly alters the molecule's electronic properties, solubility, and metabolic profile, making it a valuable intermediate and a key structural motif in the development of novel therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the compound's structure, physicochemical properties, and detailed protocols for its synthesis and characterization, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Structural Analysis

5-Hydroxy-2-methylpyridine 1-oxide possesses a pyridine ring functionalized with a methyl group at the 2-position, a hydroxyl group at the 5-position, and an N-oxide group. The N-oxide functional group, characterized by a highly polar N⁺–O⁻ bond, is a strong hydrogen bond acceptor, which significantly influences the molecule's physical and biological properties.[1][4] This polarity enhances aqueous solubility and can modulate membrane permeability, critical parameters in drug design.[1][4]

The formal name of the compound is 6-methylpyridin-3-ol 1-oxide, though it is commonly referred to by several synonyms, including 5-Hydroxy-2-methylpyridine N-oxide and 2-methyl-5-hydroxy-pyridine-1-oxide.[5]

Diagram 1: Chemical Structure of 5-Hydroxy-2-methylpyridine 1-oxide

A 2D representation of 5-Hydroxy-2-methylpyridine 1-oxide.

Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is essential for designing experimental conditions, including solvent selection for reactions and purification, as well as for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [5] |

| Molecular Weight | 125.13 g/mol | [5] |

| CAS Number | 24207-00-9 | [5][6] |

| Appearance | White to light-colored solid/powder | [7][8] |

| Melting Point | 167-171 °C | [8] |

| InChI Key | RFESWJXQFMZDBQ-UHFFFAOYSA-N | [5] |

Synthesis of 5-Hydroxy-2-methylpyridine 1-oxide

Retrosynthetic Analysis and Strategy

The most direct and common approach for the synthesis of 5-Hydroxy-2-methylpyridine 1-oxide is the N-oxidation of the corresponding pyridine precursor, 5-hydroxy-2-methylpyridine (also known as 2-methyl-5-hydroxypyridine, CAS 1121-78-4).[9] This transformation is a well-established method for preparing pyridine N-oxides.[2]

The choice of oxidizing agent is critical to achieving high yield and purity. Common reagents for N-oxidation include peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) and hydrogen peroxide in acetic acid. The selection depends on factors such as substrate reactivity, functional group tolerance, and safety considerations. For instance, peroxy acids are highly effective but may require more stringent safety precautions compared to H₂O₂/AcOH systems.[4]

Experimental Protocol: N-Oxidation of 5-Hydroxy-2-methylpyridine

This protocol describes a representative procedure using hydrogen peroxide and acetic acid, a common and effective method for this transformation.

Materials:

-

5-Hydroxy-2-methylpyridine (CAS: 1121-78-4)

-

Glacial Acetic Acid (CH₃COOH)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-hydroxy-2-methylpyridine in 50 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.

-

Addition of Oxidant: To the stirring solution, slowly add 10 mL of 30% hydrogen peroxide dropwise. The addition should be controlled to maintain the reaction temperature below 60 °C. An ice bath can be used if necessary.

-

Reaction: After the addition is complete, fit the flask with a condenser and heat the mixture to 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: Vigorous gas evolution (CO₂) will occur. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexanes) to yield pure 5-Hydroxy-2-methylpyridine 1-oxide as a crystalline solid.

Characterization

The identity and purity of the synthesized product must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[8]

Diagram 2: Synthesis and Purification Workflow

A flowchart of the synthesis and purification process.

Applications in Research and Drug Development

Pyridine N-oxides are a significant class of compounds in medicinal chemistry.[10] The N-oxide moiety can act as a "stealth" group, improving the pharmacokinetic properties of a parent drug molecule.[1][4] It can increase water solubility, reduce toxicity, and alter metabolic pathways.[1][4]

Specifically, substituted pyridine N-oxides are explored for a range of biological activities, including anticancer and antimicrobial properties.[10] 5-Hydroxy-2-methylpyridine 1-oxide serves as a versatile building block for the synthesis of more complex molecules. The hydroxyl and N-oxide groups provide reactive handles for further functionalization, allowing chemists to construct libraries of compounds for screening in drug discovery programs. The core structure is a precursor to various pharmacologically active agents, making its efficient synthesis a key step in the development pipeline.

Conclusion

This technical guide has detailed the structure, properties, and a reliable synthesis protocol for 5-Hydroxy-2-methylpyridine 1-oxide. Understanding the causality behind the synthetic steps—from the choice of an oxidizing agent to the specific work-up and purification procedures—is paramount for achieving high-quality results. The self-validating nature of the protocol, which concludes with rigorous characterization, ensures the integrity of the final compound. As a key intermediate, 5-Hydroxy-2-methylpyridine 1-oxide will continue to be a valuable tool for professionals in chemical synthesis and drug development.

References

- CymitQuimica. 5-Hydroxy-2-methylpyridine 1-oxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSRe75y1K-cvJW2RqTaIr_FiGRBahnzvCjoEZ68PpiKrCJhd_njlRWQTGTD8l-DkTbHt7MhputxBXshdDjtENGR_Monwo-fEWDKf327OE1yxnBXZJjngOIXHFrVaABbtb5kldNnQkvuKxauy42r2tl92GjOraCQX63OFwO0IBiAHrOrVBd_FN-sAx1GA==]

- BenchChem. A Comparative Review of Substituted Nitropyridine N-Oxides: From Medicinal Chemistry to Catalysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk3_-3mstgSDS64KNX9g_7eV62FjCCfg1xeKGNBAW3X4l_2drIltOwoTcOadWH4Go3zquZmBW6oOkN_CFkJlX2sNBbqrYA8JMQvISf9Rx1jqkeh0CQ7aLwS7M6-iY9OrP-CneOJXGi6m_0DSXLXDOVkUQL0_7LjwfNn5XxXXK50FcY2-FEYacwBAQt1cS-NsbytJfhQAFweHJKxHTY9e1aHlpEZfJM6813WP79AcdeTQ-gx-xmeXRjouPg1nRx]

- Al-Mourabit, A. et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGuIje1U8bfdkhHFhyKPCCLqA7rS1uJ4K8K40OjjzXCstVozZ8vgIWtYQNO3_SlOH7IyPGQjNU3BGG92thw8i5tDuQD4o3_8grlUQHVZIV3kBiFFCscdgSUIkoYP10fXXZCt4O0SJTUOGvH3my]

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEROukqAk95J0u9fxo2rU6J8Qta9axcu8-ZbIraezvqJAeUTpXLN6KhLBrj4OeS61ncrUr9FdfGoVb1T_R9q_XoQ7cimyU90e5uy6_hUOJv2M3ECJKnA9REJhFIS4UKgNs-gHXaNzhc1-u5qxXjP3xzxUgx1nemk-fNhbSCopKfVExoT1zzlkyvu_-1bDgwTVx8k1fxuetMIAbIyi52LiHWb6nbXaOd6RDQYHqSb5Gxbkugqud05bmfDB84vbm6j9hyfznfe84x]

- BenchChem. A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhq2cXG7LlNB6_rxqxfHVpikS-4ZsrCyprTL8r9hbUpLt4SQgNZXJzF0IuO88Z1ie4IutvaLPI3DloEun9LhOL2TeWx50dkxdClUAiDRAZTZHZ4WW_CgK5SE_gAl-D0r5kRm6CHYxsb9W8qsgyqCPGlz1-mf1CBCTLrF0hScz6b_M4HSO0Neuq1sr-Ad76ZEHaW4KmMSOKVjli07WBX7j0LeKGf5bhoKlP-SUIyeosoAzHMEenvP9c]

- Sigma-Aldrich. 5-Hydroxy-2-methylpyridine 99. [URL: https://vertexaisearch.cloud.google.

- SpectraBase. 5-Hydroxy-2-methylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4foX-WOWjohvT36euxc-wQFPYjbwFJ08SgTvLSObYylh2jqGGvHmitoGHyGVKaEHK7bovyeGCuIbEr2T1wdxjFS-DXIWz3-Zbht2RQwiviKxS1lEULMARDH8N6hslFbDL4zuZESR9]

- Al-Mourabit, A. et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY7ohriRJsyLSnIhrhhNrYUpzEiKTMJdqQnZ_Lr9Se7DzfUN5ANFHTVM-CuSsYs1G7SdwKPr4izKlN_5ML87ghVdmcaV1WWgCUdKQyWCVJtLH2FnAHAJc6PMyJnMydHvlTp4D-m_gKUSxGUeYCe1VA]

- ChemicalBook. 2-Hydroxy-5-methylpyridine synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpBrw0Ij0FCWU_G4QecIDhMjEHz24HptkeuWfHTS-KSz2otEVQHfNHpv9BDkzs6iyytDCQlNauSwBw2-x3YUYpFBNxEBbvLbpzyS5-VwowwVJItRU3Vvd6TQLSP68RfqII4zYCfw60H4vkOxJiNDZgIlrhQk-wMrMTo3SUVOCHAA==]

- Al-Mourabit, A. et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZsVUqJPpfHT_5WtnMJrm1kvo3E3KHbLSQSD3YVQsPBkLrkbOMYXBvrj8oZMUK5sixiglMVV6iUu1JnMRvDoLK0vzU4mtRxIiJRO-spMb5oTC-JSQlDYM5WNXuEhfdIJmZz0HeSHu8lakUg-DubsMxQoUKFw==]

- Gurczynski, M. et al. Oxidation of Methylpyridines with Some Argentous Compounds. Institute of Catalysis, Polish Academy of Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvXcaepThj0icfGVTy2Omf78TPKu6YAFIVbGcVxnx4NKdFYtBoJEaPuoZzFSm_j2oMbLZgyRXs1cNK2yVk_IfuVkn-JEF-aVy2kS9Sd2joHoztZRxvRuudW1Sn3gGJHFzen8WR4oH9VWwdWg==]

- PubChemLite. 5-hydroxy-2-methylpyridine (C6H7NO). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlZkpPxW1M3fM_o3iMwX1oQbH1GEC9zh2z2xKzPi7LbA6Ec0wOcra8WD1ipWFunkXOUWhQSy7narHYerU78lpmNMqFQcjtwS54BkuKXQ5xCmGRiluclCdPZhvPLZVHJwzn-k5Csjk2d7CQ3A==]

- Stenutz. 5-hydroxy-2-methylpyridine. [URL: https://vertexaisearch.cloud.google.

- The Good Scents Company. 5-hydroxy-2-methyl pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXgbEpGoAKxvFNPAhdvobat2F_eZdWdh5GmDItp6dKU7JArsWHAWwbIzSO7kjCugys1fx-uH3C_ORmndb9IRusYqIoSuB6RRpYDrwKFovoTA6HKYlCi7xLn-Cqo2tzNftOrir0R1P-XXqOtlwfuUwp9Dw=]

- Simson Pharma Limited. 2-Hydroxy-5-methylpyridin-N-Oxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa1tV016bd_iMHYwXKED3ju_SWfVgsbuYTRVCL28BsvPdDL1aqr3u6RiAR_bO5h35FSQUsEJECSk-IADe6xmlrq1i1H_rkwBF-TkiOp2ifKIYE3bdGQWBctl1eno_0KYjAErxRZYVUu2lupxu6nH-QKyDKr8e30b9sOS8ues8zVNU=]

- ScienceDirect. Oxidation of 2-Methyl 5-Ethyl Pyridine to Isocinchomeronic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0mDlfJUAd-qTj3Hq2OnUr38Gt9NYRIvIaWQ9wt04cplpyrt4LNQy5J0KKsTK7Soms2Q56Ap-qXTalUjo-NaurfnaNm9OzwnrkoLuMZfebyci4w_iAie4OhFOt_7TicKVMV7jTdp3O5sy2Sn_nM5-gDokJZolonqq97IHMICe6]

- TCI AMERICA. 5-Hydroxy-2-methylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZsoMVnE0FDnU2cQQjty5XFRGoHi2e-ixK99N_cyLpnle__LITnBisLs6kmrJouz2BmiQKjTJhd6nDaPV_qFzJicpwNwJ8xUMHGqSWLArqBIMzXjKGiIMiQXvZbIpDyiP0N5tl2w==]

- BenchChem. 5-Methylpyridin-2(1H)-one. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb3tYAsu5lkoNuCHzJ_SaefY4foNr68XNH9bXU8F3BuD_3eOheM16gxIZvb8oxHF7OUUVwS2Hn2OVRUrF4cTTL3RhXRCwyt_etWzeK8tAyc_pDj3rr_4_S5PZ4FRRtWWI7eGYcEA==]

- BLD Pharm. 5-Hydroxy-2-methylpyridine 1-oxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBYINTW_kdeTAMQN5adIGJR_ukEYhJSimSYdaJyFhSzcajHfkR0k13k0VNPMagmWrnEUr_0WjPAH2fp7YTBcV6hv-gXJAZoipmxC2vixZUMyS3Z_DauFgKJsUewv4zE7Da3XZ3pS2YdgeD8T8=]

- PubChem. 2-Methyl-5-hydroxypyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECJWJ9nMKCJY_QMEc0CqiQ1JpuYWL22HgHYmtlqwfpNhYFpZ55pMVxSYd9oZmE251GxrDVQYWMzrM4hQQUDaaYI4radXMx_1fJPgXRNqbdmRIfLyA85-o-vOhy_k_yaXGHdx7b28pTiO8lDQ3wHb2i_wqTmvsTjjVLxwM9z9-e]

- Google Patents. Oxidation of methyl-pyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF74u4f7UZY4O1l8704LfJwjdzasaJn1PX_LXS5zo_HX-5mF4O9GLsA9OzNyU6KHM8u80DM-jRRFofWpZkz1MpIRO9ZpBFT7unqzNr4-CAPjK-udf9NgtifPaW7uxEDEleBf5lxEHt-9TZ6]

Sources

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Hydroxy-2-methylpyridine 1-oxide | CymitQuimica [cymitquimica.com]

- 6. 24207-00-9|5-Hydroxy-2-methylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 7. 5-hydroxy-2-methyl pyridine, 1121-78-4 [thegoodscentscompany.com]

- 8. 5-Hydroxy-2-methylpyridine | 1121-78-4 | TCI AMERICA [tcichemicals.com]

- 9. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Predictive Spectroscopic Guide to 5-Hydroxy-2-methylpyridine 1-oxide for the Research Scientist

This technical guide offers a comprehensive analysis of the anticipated spectroscopic characteristics of 5-Hydroxy-2-methylpyridine 1-oxide (CAS No: 24207-00-9). As a key heterocyclic building block with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount for researchers in drug development and organic synthesis. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and extensive data from analogous compounds to provide a robust, predictive framework.

The insights herein are designed to guide researchers in the identification, characterization, and quality control of 5-Hydroxy-2-methylpyridine 1-oxide, providing a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Molecular Structure and Key Features

5-Hydroxy-2-methylpyridine 1-oxide possesses a unique combination of functional groups that dictate its spectroscopic behavior. The pyridine N-oxide moiety acts as a strong π-electron donor through resonance, while also exhibiting inductive electron withdrawal. The hydroxyl group at the 5-position is an electron-donating group, and the methyl group at the 2-position is a weak electron-donating group. The interplay of these substituents on the aromatic ring creates a distinct electronic environment that is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 5-Hydroxy-2-methylpyridine 1-oxide are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show three distinct aromatic proton signals, a singlet for the methyl protons, and a broad singlet for the hydroxyl proton. The N-oxide group generally causes a downfield shift for neighboring protons compared to the parent pyridine.[1]

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | H-6 |

| ~7.0 - 7.2 | d | 1H | H-3 |

| ~6.8 - 7.0 | dd | 1H | H-4 |

| ~2.4 - 2.6 | s | 3H | -CH₃ |

| (broad, variable) | s | 1H | -OH |

Causality and Interpretation:

-

H-6: This proton is ortho to the N-oxide and is expected to be the most deshielded aromatic proton due to the combined anisotropic and inductive effects of the N-O bond. Data for 2-methylpyridine N-oxide shows the H-6 proton at approximately 8.29 ppm.[2]

-

H-3: This proton is meta to the N-oxide and ortho to the electron-donating methyl group. Its chemical shift will be influenced by both, likely appearing upfield relative to the H-6 proton.

-

H-4: This proton is ortho to the electron-donating hydroxyl group and will experience shielding. It is expected to be the most upfield of the aromatic protons.

-

-CH₃: The methyl group at the 2-position is expected to appear as a singlet in the typical alkyl-aromatic region. For comparison, the methyl protons in 2-methylpyridine N-oxide are observed at 2.53 ppm.[2]

-

-OH: The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The chemical shifts are significantly influenced by the N-oxide and hydroxyl functionalities.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~155 - 160 | C-5 |

| ~148 - 152 | C-2 |

| ~138 - 142 | C-6 |

| ~125 - 130 | C-3 |

| ~115 - 120 | C-4 |

| ~17 - 20 | -CH₃ |

Causality and Interpretation:

-

C-5: The carbon bearing the hydroxyl group is expected to be significantly deshielded due to the electronegativity of the oxygen atom, appearing furthest downfield.

-

C-2: The carbon attached to the methyl group and adjacent to the N-oxide will also be strongly deshielded. In 2-methylpyridine N-oxide, this carbon appears at 148.5 ppm.[2]

-

C-6: The carbon ortho to the N-oxide is deshielded. In pyridine N-oxide itself, the α-carbons are at approximately 138.5 ppm.[2]

-

C-3 & C-4: These carbons will be influenced by the various substituent effects. The chemical shifts are predicted based on additivity rules and comparison with similar substituted pyridine N-oxides.[3][4]

-

-CH₃: The methyl carbon will appear in the typical upfield aliphatic region. A value of 17.3 ppm is reported for 2-methylpyridine N-oxide.[2]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of 5-Hydroxy-2-methylpyridine 1-oxide and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds containing hydroxyl groups to observe the -OH proton.

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire data over a spectral width of -2 to 12 ppm. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a wider spectral width (e.g., 0 to 180 ppm). A greater number of scans will be necessary due to the low natural abundance of ¹³C. Employ proton decoupling to simplify the spectrum.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Hydroxy-2-methylpyridine 1-oxide will be characterized by absorptions corresponding to the O-H, C-H, C=C, C=N, and N-O bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Weak | Aliphatic C-H stretch (-CH₃) |

| 1550 - 1610 | Strong | Aromatic C=C and C=N stretching |

| ~1240 - 1280 | Strong | N-O stretch |

| ~1200 | Strong | C-O stretch (phenolic) |

Causality and Interpretation:

-

O-H Stretch: A broad and strong absorption in the 3200-3500 cm⁻¹ region is the hallmark of a hydrogen-bonded hydroxyl group.

-

N-O Stretch: This is a characteristic vibration for pyridine N-oxides. The strong band is typically observed in the 1230-1280 cm⁻¹ range and is often accompanied by a large change in dipole moment.[5]

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1610 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of 5-Hydroxy-2-methylpyridine 1-oxide with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die and apply 7-10 tons of pressure in a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For 5-Hydroxy-2-methylpyridine 1-oxide (Molecular Formula: C₆H₇NO₂, Molecular Weight: 125.13 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Fragmentation Pattern (Electron Impact - EI or CID):

-

Molecular Ion (M⁺˙): m/z = 125

-

[M-O]⁺˙: m/z = 109. Loss of an oxygen atom from the N-oxide is a very common fragmentation pathway for pyridine N-oxides.[6] This would result in the molecular ion of 5-hydroxy-2-methylpyridine.

-

[M-OH]⁺: m/z = 108. Loss of a hydroxyl radical is another characteristic fragmentation, particularly for alkylpyridine N-oxides.[6]

-

Further Fragmentation: The ion at m/z 109 could further fragment by loss of CO (m/z = 81) or HCN (m/z = 82), which are common fragmentation pathways for pyridines and phenols.

| m/z | Predicted Fragment |

| 125 | [C₆H₇NO₂]⁺˙ (Molecular Ion) |

| 109 | [M-O]⁺˙ |

| 108 | [M-OH]⁺ |

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of 5-Hydroxy-2-methylpyridine 1-oxide in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it onto an appropriate LC column (e.g., C18) for separation before introduction to the mass spectrometer.

-

Acquire data in positive ion mode. The protonated molecule [M+H]⁺ at m/z = 126 should be readily observed.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the predicted fragmentation pathways.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine N-oxides have characteristic π-π* transitions.

Predicted UV-Vis Absorption:

-

λ_max: A strong π-π* transition is expected in the range of 280-300 nm. For the parent pyridine N-oxide, this band is observed near 280 nm in aprotic solvents.[5] The presence of the electron-donating hydroxyl and methyl groups is likely to cause a slight red shift (bathochromic shift) of this absorption maximum.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 5-Hydroxy-2-methylpyridine 1-oxide in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Record the sample spectrum over a range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data for 5-Hydroxy-2-methylpyridine 1-oxide. By understanding the influence of the N-oxide, hydroxyl, and methyl functional groups on the pyridine scaffold, researchers can confidently interpret experimental data for this compound. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and consistency in the laboratory. This predictive analysis serves as a valuable resource for anyone working with this versatile heterocyclic compound, facilitating its unambiguous identification and characterization in complex research and development settings.

References

-

G. L. E. T. and D. L. F. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry, 19(8), 984-1004 (2005). Available at: [Link]

-

Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036 (1992). Available at: [Link]

-

Sójka, S. A., Dinan, F. J., & Kolarczyk, R. Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307-309 (1979). Available at: [Link]

-

Brycki, B., Nowak-Wydra, B., & Szafran, M. 13C NMR spectra of substituted pyridine N-oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry, 26(4), 303-306 (1988). Available at: [Link]

-

Buchardt, O., Duffield, A. M., & Shapiro, R. H. Mass spectral fragmentations of alkylpyridine N-oxides. Tetrahedron, 24(7), 3139-3145 (1968). Available at: [Link]

-

Abramovitch, R. A., & Smith, E. M. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268 (2001). Available at: [Link]

-

Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information, Royal Society of Chemistry (2020). Available at: [Link]

-

Kleinpeter, E., Thomas, S., Brühl, I., & Heilmann, D. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 949-956 (1997). Available at: [Link]

-

Dega-Szafran, Z., Kania, P., & Szafran, M. Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. The Journal of Physical Chemistry A, 116(36), 9109-9123 (2012). Available at: [Link]

-

Jaffe, H. H., & Doak, G. O. The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441-4445 (1955). Available at: [Link]

-

Palmer, M. H., et al. The electronic states of pyridine-N-oxide studied by VUV photoabsorption and ab initio configuration interaction computations. The Journal of Chemical Physics, 138(21), 214316 (2013). Available at: [Link]

-

NIST. Pyridine, 1-oxide. NIST Chemistry WebBook. Available at: [Link]

Sources

A Technical Guide to the Potential Biological Activities of 5-Hydroxy-2-methylpyridine 1-oxide: A Research Prospectus

Abstract

5-Hydroxy-2-methylpyridine 1-oxide is a heterocyclic compound of significant interest, yet its biological activities remain largely unexplored in publicly available literature. This technical guide serves as a research prospectus, synthesizing information on the known pharmacological effects of structurally related pyridine N-oxides and hydroxypyridine derivatives to forecast the potential therapeutic applications of this specific molecule. We provide a comprehensive overview of its synthesis and delve into its inferred potential as an antimicrobial, antioxidant, anti-inflammatory, and neuroprotective agent. For each putative activity, a detailed experimental protocol and a proposed mechanistic pathway are presented to facilitate and stimulate further investigation by researchers, scientists, and drug development professionals.

Introduction: The Promise of Pyridine N-Oxides

Heterocyclic N-oxides are a compelling class of compounds in medicinal chemistry, often exhibiting unique pharmacological profiles compared to their parent amines.[1] The introduction of an N-oxide moiety to a pyridine ring profoundly alters the molecule's physicochemical properties, including its electronic distribution, polarity, and basicity.[2][3] These changes can enhance water solubility, modulate membrane permeability, and present new vectors for molecular interactions, making N-oxides valuable in drug design.[4]

While the parent compound, 5-Hydroxy-2-methylpyridine, is a naturally occurring molecule with reported neuroprotective and antimicrobial properties, its N-oxide derivative remains a frontier for discovery.[5] This guide bridges the existing knowledge gap by postulating the biological potential of 5-Hydroxy-2-methylpyridine 1-oxide based on established evidence from analogous structures.

Synthesis and Chemical Properties

The synthesis of 5-Hydroxy-2-methylpyridine 1-oxide is typically achieved through the oxidation of the nitrogen atom in the parent pyridine, 5-Hydroxy-2-methylpyridine. This transformation is a standard procedure in organic chemistry.

General Synthesis Protocol

A common method for N-oxidation involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst.[2]

Materials:

-

5-Hydroxy-2-methylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

-

Suitable solvent (e.g., dichloromethane, chloroform, or acetic acid)

-

Sodium sulfite or other reducing agent for quenching

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Dissolution: Dissolve 5-Hydroxy-2-methylpyridine in a suitable solvent and cool the solution in an ice bath.

-

Oxidation: Slowly add a solution of the oxidizing agent (e.g., m-CPBA in the same solvent) to the cooled pyridine solution.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent like sodium sulfite solution.

-

Work-up: Wash the organic layer with sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-Hydroxy-2-methylpyridine 1-oxide.

Key Chemical Properties

The introduction of the N-oxide group significantly increases the polarity of the molecule due to the N⁺-O⁻ dative bond.[3] This is expected to increase its water solubility compared to the parent compound. The hydroxyl group at the 5-position retains its phenolic character, suggesting potential for antioxidant activity through hydrogen atom donation.

| Property | 5-Hydroxy-2-methylpyridine | 5-Hydroxy-2-methylpyridine 1-oxide |

| CAS Number | 1121-78-4 | 24207-00-9[6][7] |

| Molecular Formula | C₆H₇NO | C₆H₇NO₂[6] |

| Molecular Weight | 109.13 g/mol | 125.13 g/mol [6] |

Potential Biological Activities and Experimental Protocols

Antioxidant Activity

Scientific Rationale: The phenolic hydroxyl group on the pyridine ring of 5-Hydroxy-2-methylpyridine suggests it may possess radical scavenging capabilities.[3] This activity is a well-established property of many phenolic compounds, which can donate a hydrogen atom to neutralize free radicals. The N-oxide moiety may further modulate this activity.

Proposed Mechanism: The antioxidant effect is likely initiated by the donation of a hydrogen atom from the 5-hydroxyl group to a free radical, thus neutralizing it. The resulting pyridinyl radical can be stabilized by resonance.

Caption: Proposed antioxidant mechanism of 5-Hydroxy-2-methylpyridine 1-oxide.

Experimental Protocol: DPPH Radical Scavenging Assay This protocol is adapted from standard methods for evaluating the antioxidant capacity of phenolic compounds.[3]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of 5-Hydroxy-2-methylpyridine 1-oxide in methanol. Create a series of dilutions from this stock solution. A positive control, such as ascorbic acid or Trolox, should also be prepared in the same manner.

-

Reaction: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Antimicrobial Activity

Scientific Rationale: Pyridine N-oxide derivatives have been reported to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][5][8][9] The N-oxide moiety is often crucial for this activity. The mechanism can involve the inhibition of essential enzymes or disruption of the microbial cell membrane.

Proposed Workflow for Antimicrobial Screening:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation: Prepare a stock solution of 5-Hydroxy-2-methylpyridine 1-oxide in a suitable solvent (e.g., DMSO). Prepare Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). Adjust the turbidity of the microbial culture to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of concentrations.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes in broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Scientific Rationale: Derivatives of 3-hydroxypyridine-4-one are known to possess anti-inflammatory effects, potentially through their iron-chelating properties, which can modulate the activity of heme-dependent enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4] The structural similarity of 5-Hydroxy-2-methylpyridine 1-oxide suggests it may also interfere with key inflammatory pathways.

Proposed Signaling Pathway Inhibition:

Caption: Potential inhibition of pro-inflammatory signaling pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 5-Hydroxy-2-methylpyridine 1-oxide for 1-2 hours. Include a vehicle control.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Neuroprotective Activity

Scientific Rationale: Pyridine derivatives have been investigated for their neuroprotective effects, which may involve the reduction of oxidative stress and modulation of apoptotic pathways in neuronal cells.[3][5][10][11] Given that oxidative stress is a key factor in neurodegenerative diseases, the antioxidant potential of 5-Hydroxy-2-methylpyridine 1-oxide makes it a candidate for neuroprotection.

Proposed Neuroprotective Mechanism:

Caption: Proposed mechanism of neuroprotection against oxidative stress.

Experimental Protocol: H₂O₂-Induced Oxidative Stress in a Neuronal Cell Line

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of 5-Hydroxy-2-methylpyridine 1-oxide for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death. The optimal concentration and duration of H₂O₂ exposure should be determined beforehand.

-

Cell Viability Assay: After the H₂O₂ treatment, assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. An increase in cell viability in the compound-treated groups compared to the H₂O₂-only group would indicate a neuroprotective effect.

Conclusion and Future Directions

5-Hydroxy-2-methylpyridine 1-oxide represents a promising, yet understudied, molecule at the intersection of pyridine and N-oxide chemistry. Based on the well-documented biological activities of its structural analogs, there is a strong rationale to investigate its potential as an antioxidant, antimicrobial, anti-inflammatory, and neuroprotective agent. The experimental protocols detailed in this guide provide a foundational framework for initiating such studies. Future research should focus on the systematic evaluation of these activities, elucidation of the specific molecular mechanisms, and assessment of the structure-activity relationships within this class of compounds. Such efforts are crucial to unlocking the full therapeutic potential of 5-Hydroxy-2-methylpyridine 1-oxide in drug discovery and development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Pyridine N-oxide (CAS 694-59-7): A Deep Dive into Synthesis and Pharmaceutical Applications.

- Benchchem. (2025). The Natural Occurrence of 5-Hydroxy-2-methylpyridine: A Technical Guide.

- Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities.

- PMC - PubMed Central. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.

- Advanced Biomedical Research. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.

- Benchchem. (2025). In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-2-methylpyridine.

- ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

- PubMed. (n.d.). Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide.

- PubMed. (2020, November 11). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line.

- CymitQuimica. (n.d.). 5-Hydroxy-2-methylpyridine 1-oxide.

- BLD Pharm. (n.d.). 24207-00-9|5-Hydroxy-2-methylpyridine 1-oxide.

- Sigma-Aldrich. (n.d.). 5-Hydroxy-2-methylpyridine 99 1121-78-4.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Hydroxy-2-methylpyridine 1-oxide | CymitQuimica [cymitquimica.com]

- 7. 24207-00-9|5-Hydroxy-2-methylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Pyridine N-Oxide Derivatives

Introduction

The introduction of an N-oxide moiety to a pyridine ring is a potent and versatile strategy in medicinal chemistry, catalysis, and materials science. This modification fundamentally alters the parent molecule's physicochemical properties, reactivity, and biological profile.[1] The highly polar N⁺-O⁻ dative bond profoundly influences the electronic nature of the pyridine ring, unlocking novel mechanisms of action that are not accessible to the parent heterocycle.[1] This guide provides a comprehensive exploration of the multifaceted roles of pyridine N-oxide derivatives, delving into their mechanisms of action across various scientific domains. We will examine their function as prodrugs, direct therapeutic agents, and powerful tools in organic synthesis, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Part I: The Core Engine: Physicochemical Properties and Chemical Reactivity

The diverse mechanisms of action of pyridine N-oxides are rooted in the fundamental changes the N-oxide group imparts on the pyridine ring's electronic structure and physical properties.

Electronic Duality and Its Consequences

The N-oxide group exhibits a powerful dual electronic nature. It functions as a strong π-donor through resonance, which increases electron density at the 2-, 4-, and 6-positions of the ring.[1] Concurrently, due to the high electronegativity of the oxygen atom, it acts as a strong σ-acceptor.[1] This electronic perturbation makes the pyridine ring more susceptible to both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions, which is a significant departure from the reactivity of pyridine itself.[1][2]

Modulation of Basicity and Acidity

A defining characteristic of pyridine N-oxide is its dramatically reduced basicity compared to pyridine. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, which is more than five orders of magnitude lower than that of pyridine (pKa ≈ 5.25).[1][2] This property is critical in drug design, as it can prevent undesired protonation at physiological pH, altering receptor interactions and pharmacokinetic profiles.

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| Pyridine N-oxide | 0.8[2] |

| 4-Nitropyridine N-oxide | -1.7[1] |

| 4-Methoxypyridine N-oxide | 2.04[1] |

| Table 1. Comparison of the pKa values of the conjugate acids of pyridine and various substituted pyridine N-oxides.[1] |

Role as a Hydrogen Bond Acceptor

The highly polar N-oxide group is a potent hydrogen bond acceptor. This characteristic is extensively leveraged in drug design to improve aqueous solubility and to form critical interactions with biological targets, such as the oxyanion binding site in enzymes.[1][3] In some cases, the pyridine N-oxide moiety can serve as a bioisosteric replacement for a carbonyl group to establish these crucial hydrogen bonds.[4]

Diverse Chemical Reactivity

The unique electronic properties of pyridine N-oxides make them versatile intermediates and reagents.

-

Oxidizing Agents and Catalysts : Pyridine N-oxides can serve as mild oxidizing agents in a variety of organic transformations, often in metal-catalyzed reactions involving alkynes.[1][5] They also function as Lewis base catalysts, activating substrates in processes like allylation.[1][6]

-

Photochemical Rearrangements : Upon photochemical activation, pyridine N-oxides can undergo complex rearrangements to form valuable products like oxaziridine and 1,2-oxazepine derivatives.[7][8] This reactivity is dependent on an n → π* electronic transition, which moves electron density from the N-O group to the aromatic ring.[7]

Part II: Mechanisms in Biological Systems and Drug Development

The pyridine N-oxide motif is a key pharmacophore in numerous bioactive molecules and approved drugs, contributing to their therapeutic effects through several distinct mechanisms.[1][4]

Enhancement of Pharmacokinetic Properties

A primary role of the N-oxide group in drug development is the strategic modulation of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The ability to increase water solubility and adjust membrane permeability is a significant advantage, often leading to improved oral bioavailability and optimized drug distribution.[1][3][9]

Prodrug Strategies: Reductive Activation

Many heteroaromatic N-oxides are designed as prodrugs that undergo enzymatic reduction in vivo to release an active therapeutic agent.[1][3][9] This strategy is particularly powerful for targeted drug delivery.

Solid tumors often contain regions of low oxygen concentration (hypoxia). This unique microenvironment can be exploited using HAPs. Pyridine N-oxide derivatives are ideal candidates for this approach.[1][10] In the hypoxic environment of a tumor, one-electron reductases (such as cytochrome P450 oxidoreductases) reduce the N-oxide moiety. This reduction generates a radical species that can induce DNA damage and cell death, or it releases a potent cytotoxic agent selectively in the tumor, sparing healthy, well-oxygenated tissues.[1] A notable example is tirapazamine, which, although a benzotriazine di-N-oxide, provides the canonical mechanism for this class of agents.

Figure 1. Mechanism of hypoxia-activated pyridine N-oxide prodrugs.

Direct Biological and Therapeutic Activities

Beyond their use as prodrugs, pyridine N-oxide derivatives exhibit a wide spectrum of intrinsic biological activities.[4][10]

-

Enzyme Inhibition : Certain derivatives show potent antimicrobial activity by inhibiting essential enzymes in pathogens. For example, isonicotinic acid N-oxide has demonstrated significant efficacy against Mycobacterium tuberculosis by inhibiting the enoyl-ACP reductase (InhA), a crucial enzyme in the synthesis of the mycobacterial cell wall.[10]

-

Carbonic Anhydrase Inhibition : The carbonic anhydrases of various pathogens, including fungi like Malassezia globosa, have been identified as druggable targets. Specific pyridine N-oxide derivatives have been developed as inhibitors for these microbial enzymes, presenting a novel antifungal mechanism.[11]

In addition to the hypoxia-activated prodrug approach, some pyridine N-oxide derivatives possess direct antitumor properties. The alkaloid antofine-N-oxide, for instance, inhibits the proliferation of various cancer cell lines and can induce apoptosis in T-cell leukemia cells through TNFα signaling.[3]

-

Coagulation Cascade : The N-oxide moiety's ability to act as a strong hydrogen bond acceptor has been exploited in the design of enzyme inhibitors. Pyridine N-oxide derivatives have been shown to interact favorably with the oxyanion binding site of Factor XIa, a blood coagulation protease, making them promising anticoagulants.[3] Other derivatives have been developed as direct thrombin inhibitors.[4]

Part III: Mechanisms in Catalysis and Modern Organic Synthesis

Pyridine N-oxides are indispensable tools in synthetic chemistry, where their unique reactivity enables transformations that are otherwise challenging.

Organocatalysis

As mild Lewis bases, pyridine N-oxides can catalyze a variety of reactions by activating Lewis acidic centers on molecules, thereby enhancing the reactivity of nucleophilic portions of the substrate.[6] This mode of action is central to their application in asymmetric catalysis, where chiral pyridine N-oxides are used to control stereochemical outcomes.[12]

Role in Metal-Catalyzed Transformations

-

Oxidants : In many gold-, ruthenium-, and palladium-catalyzed reactions, pyridine N-oxides serve as the terminal oxidant.[5][13] For example, in the gold-catalyzed oxidation of alkynes to 1,2-dicarbonyls, the pyridine N-oxide acts as an oxygen transfer reagent.[5]

-

Ligands : Pyridine N-oxides can also serve as effective ligands in transition metal catalysis, for example, in the copper-catalyzed N-arylation of imidazoles in water.[14]

Generation of Reactive Intermediates

Recent advances have leveraged pyridine N-oxides to generate highly reactive intermediates for C-H functionalization and other complex bond formations.

-

Single-Electron Transfer (SET) and N-Oxy Radicals : Through photoredox catalysis, pyridine N-oxides can undergo single-electron oxidation to generate pyridine N-oxy radicals.[15][16] These radical species are highly effective in regioselective additions to unactivated alkenes, enabling powerful difunctionalization reactions like carbohydroxylation and aminohydroxylation.[16]

-

Photoinduced Atomic Oxygen Generation : Certain derivatives, such as 3,6-dichloropyridazine N-oxide, can be used as photoactivatable precursors for atomic oxygen [O(3P)], a highly reactive oxidant.[17] This allows for the direct C-H oxidation of complex molecules under photochemical conditions.[17]

Figure 2. Workflow for generating N-oxy radicals via photoredox catalysis.

Part IV: Key Experimental Protocols

The trustworthy application of these mechanisms relies on robust and reproducible experimental methodologies.

Protocol: General Synthesis of a Pyridine N-Oxide

This protocol describes the common method of N-oxidation using meta-chloroperoxybenzoic acid (m-CPBA). The rationale for using a peroxy acid is its ability to deliver an electrophilic oxygen atom directly to the nucleophilic nitrogen of the pyridine ring.

Materials:

-

Substituted Pyridine (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve the starting pyridine derivative (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 equiv) portion-wise over 15 minutes. Causality Note: Slow addition at low temperature controls the exothermic reaction and prevents potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess peroxy acid by slowly adding saturated Na₂S₂O₃ solution, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Self-Validation: The cessation of gas evolution indicates complete neutralization.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure pyridine N-oxide.

Protocol: Evaluating Hypoxia-Selective Cytotoxicity

This protocol is designed to validate the mechanism of hypoxia-activated prodrugs by comparing their cytotoxic effects under normal oxygen (normoxic) and low oxygen (hypoxic) conditions.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Pyridine N-oxide test compound

-

Hypoxia chamber (e.g., with 1% O₂, 5% CO₂, 94% N₂)

-

Standard cell culture incubator (21% O₂, 5% CO₂)

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into two identical 96-well plates at a density of 5,000 cells/well and allow them to attach overnight in the standard incubator.

-

Compound Treatment: Prepare serial dilutions of the pyridine N-oxide derivative in culture medium. Add the compounds to the designated wells on both plates. Include vehicle-only control wells.

-

Incubation:

-

Place one plate in the standard normoxic incubator.

-

Place the second plate in the hypoxic chamber.

-

Incubate both plates for 48-72 hours. Causality Note: This duration allows for multiple cell divisions and for the cytotoxic effects to manifest.

-

-

Viability Assessment: After incubation, remove plates and allow them to equilibrate to room temperature. Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control for each condition. Determine the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. Self-Validation: A significantly lower IC₅₀ value under hypoxic conditions compared to normoxic conditions confirms a hypoxia-selective mechanism of action.

Conclusion

Pyridine N-oxide derivatives are a remarkable class of compounds whose mechanisms of action are both diverse and tunable. The simple addition of an oxygen atom to the pyridine nitrogen fundamentally alters the molecule's electronic properties, unlocking a vast chemical and biological potential. From enhancing the pharmacokinetic profiles of drugs and enabling tumor-selective cytotoxicity to catalyzing complex organic transformations and generating highly reactive intermediates, their influence is profound. As researchers continue to explore the subtleties of their reactivity, particularly in the realms of photoredox and asymmetric catalysis, the pyridine N-oxide scaffold is poised to remain a cornerstone of innovation in drug discovery and synthetic chemistry.

References

- Pyridine N-Oxides and Derivatives Thereof in Organoc

- Role of N-oxide group in pyridine deriv

- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv

- A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals. BenchChem.

- Pyridine N-oxide deriv

- Pyridine-N-oxide. Wikipedia.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central.

- Recent trends in the chemistry of pyridine N-oxides.

- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central.

- Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society.

- Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT C

- Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities.

- Single-electron transfer chemistry involving pyridine N-oxides.

- Heteroaromatic N-Oxides in Asymmetric C

- Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PubMed Central.

- Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins.

- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives.

- Synthesis of 2-substituted pyridines

- Discovering a new class of antifungal agents that selectively inhibits microbial carbonic anhydrases.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine N-oxide [organic-chemistry.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the synthesis of substituted pyridine N-oxides.

An In-Depth Technical Guide to the Synthesis of Substituted Pyridine N-Oxides

Authored by a Senior Application Scientist

Foreword: The Pyridine N-Oxide - An Activated Gateway to Pyridine Functionalization

To the practicing chemist in medicinal and materials science, the pyridine ring is a ubiquitous and indispensable scaffold. Yet, the parent heterocycle is often stubbornly resistant to functionalization, a consequence of its electron-deficient nature. The strategic conversion of pyridine to its N-oxide derivative fundamentally alters this reactivity profile, transforming the ring into a versatile platform for synthesizing complex substituted pyridines.[1] Pyridine N-oxides are significantly more reactive towards both electrophilic and nucleophilic reagents than their parent heterocycles, making them invaluable synthetic intermediates.[1]

This guide provides a comprehensive review of the core synthetic strategies for preparing substituted pyridine N-oxides. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings and causal logic that inform the choice of reagents and reaction conditions. Our focus is on providing field-proven insights to empower researchers to select and optimize the ideal synthetic route for their specific target molecule.

Part 1: The Workhorse Method - Direct Oxidation of Pyridines

The most direct and widely employed strategy for synthesizing pyridine N-oxides is the oxidation of the pyridine nitrogen. This approach is favored for its simplicity and the broad availability of starting materials. The choice of oxidant and catalyst is critical and is dictated by the electronic properties of the pyridine substrate and the presence of other sensitive functional groups.

Peroxy Acid-Mediated N-Oxidation

The reaction of a pyridine with a peroxy acid is the classical and arguably most common method for N-oxide formation. The underlying principle is a straightforward nucleophilic attack by the pyridine nitrogen lone pair on the electrophilic outer oxygen of the peroxy acid.

Mechanism of Peroxy Acid Oxidation

The reaction proceeds via a concerted mechanism where the pyridine nitrogen attacks the terminal oxygen of the peroxy acid, with the proton being transferred to the carbonyl oxygen, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

Sources

The Enigmatic Presence of 5-Hydroxy-2-methylpyridine in Nature: A Technical Guide for Researchers

Abstract

5-Hydroxy-2-methylpyridine, a heterocyclic organic compound, stands as a molecule of significant interest at the intersection of natural product chemistry and pharmaceutical sciences. While its utility as a versatile synthetic intermediate is well-established, its natural occurrence remains a subject of limited investigation. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural presence of 5-Hydroxy-2-methylpyridine, offering insights into its documented sources, a plausible biosynthetic pathway, and generalized methodologies for its isolation and characterization. This document aims to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound's natural context and to highlight the existing knowledge gaps, thereby stimulating further exploration into its quantitative distribution and biological significance.

Introduction: A Molecule of Latent Potential

5-Hydroxy-2-methylpyridine (CAS No: 1121-78-4), also known as 6-methyl-3-pyridinol, is a substituted pyridine derivative with the chemical formula C₆H₇NO.[1][2] Its structure, featuring both a hydroxyl and a methyl group on the pyridine ring, imparts a unique chemical reactivity that renders it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[2][3] Notably, it serves as a key building block for more complex molecules, underscoring its importance in medicinal chemistry.[1][4]

While the chemical synthesis and applications of 5-Hydroxy-2-methylpyridine are reasonably documented, its origins in the natural world are less understood. This guide delves into the documented instances of its isolation from natural sources, providing a critical analysis of the available data and outlining the necessary experimental frameworks for future research.

Documented Natural Occurrence

To date, the presence of 5-Hydroxy-2-methylpyridine as a natural constituent has been identified in the plant kingdom.[2][5] The specific species in which it has been reported are:

-

Cynoglossum zeylanicum : A member of the Boraginaceae family, this plant is a known source of various alkaloids.[5]

-

Panax ginseng : Commonly known as Korean ginseng, this well-studied medicinal plant contains a vast array of bioactive compounds.[5]

It is crucial to note that while the presence of 5-Hydroxy-2-methylpyridine in these species is documented, there is a significant lack of quantitative data in the publicly available literature regarding its concentration.[2] Further research is imperative to determine the abundance of this compound in these and other potential natural sources.

Table 1: Documented Natural Sources of 5-Hydroxy-2-methylpyridine

| Kingdom | Species | Part of Organism | Reference |

| Plantae | Cynoglossum zeylanicum | Not Specified | [5] |

| Plantae | Panax ginseng | Not Specified | [5] |

Biosynthesis: A Hypothetical Pathway

The precise biosynthetic pathway leading to 5-Hydroxy-2-methylpyridine has not yet been elucidated. However, based on the established biosynthesis of other simple pyridine alkaloids, a plausible route can be proposed.[2] The pyridine ring is likely derived from common metabolic precursors, such as aspartic acid and a three-carbon unit like dihydroxyacetone phosphate (DHAP) or glyceraldehyde-3-phosphate (GAP).[2]

The proposed pathway can be conceptualized as follows:

-

Condensation : Aspartic acid and a C3 unit (DHAP or GAP) condense to form a key intermediate, quinolinate.

-

Decarboxylation : Quinolinate undergoes decarboxylation to yield a nicotinic acid mononucleotide intermediate.

-

Formation of the Pyridine Ring : Subsequent enzymatic steps lead to the formation of the core pyridine structure.

-

Methylation : The methyl group at the 2-position is likely introduced through the action of a methyltransferase, with S-adenosyl methionine (SAM) serving as the methyl donor.

-

Hydroxylation : The final step involves the hydroxylation of the pyridine ring at the 5-position, a reaction likely catalyzed by a cytochrome P450 monooxygenase.

Caption: A plausible, yet unconfirmed, biosynthetic pathway for 5-Hydroxy-2-methylpyridine.

Isolation and Purification from Natural Sources: A Generalized Approach

Due to the absence of specific, validated protocols for the isolation of 5-Hydroxy-2-methylpyridine from Cynoglossum zeylanicum or Panax ginseng, a generalized methodology for the extraction of alkaloids from plant material is presented below. Researchers must consider this as a starting point that will require significant optimization and adaptation for the target compound and plant matrix.

General Alkaloid Extraction Workflow

Caption: A generalized workflow for the extraction of alkaloids from plant materials.

Step-by-Step Generalized Protocol

-

Preparation of Plant Material : Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.

-

Maceration : Macerate the powdered plant material in a suitable solvent such as methanol or ethanol (e.g., 1:10 w/v) for an extended period (e.g., 72 hours) at room temperature with occasional agitation.[2]

-

Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[2]

-

Acid-Base Extraction :

-

Dissolve the crude extract in a dilute acid solution (e.g., 5% hydrochloric acid).[2]

-

Wash the acidic solution with a non-polar solvent (e.g., n-hexane) to remove fats, waxes, and other non-basic compounds.

-

Carefully basify the aqueous layer to a pH of 9-10 by adding a base such as ammonium hydroxide.[2] This will convert the protonated alkaloids into their free base form.

-

-

Solvent Extraction : Extract the basified aqueous solution multiple times with an appropriate organic solvent like chloroform or dichloromethane.[2] The free base alkaloids will partition into the organic layer.

-

Purification :

-

Combine the organic extracts and dry them over an anhydrous salt such as sodium sulfate.

-

Evaporate the solvent to yield the crude alkaloid fraction.

-

Further purify the crude extract using column chromatography on a stationary phase like silica gel or alumina. Elute with a gradient of solvents (e.g., a mixture of chloroform and methanol) to separate the individual alkaloids.[2] Fractions should be monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization of isolated 5-Hydroxy-2-methylpyridine is essential for its unequivocal identification.

Table 2: Physicochemical Properties of 5-Hydroxy-2-methylpyridine

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| CAS Number | 1121-78-4 | [1] |